molecular formula C8H7F2NO2 B1428369 Methyl 3-amino-2,5-difluorobenzoate CAS No. 1186194-15-9

Methyl 3-amino-2,5-difluorobenzoate

Cat. No. B1428369
M. Wt: 187.14 g/mol
InChI Key: WLDJUQONBUMMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2,5-difluorobenzoate” is a chemical compound with the CAS Number: 1186194-15-9 . It has a molecular weight of 187.15 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2,5-difluorobenzoate” is 1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,5-difluorobenzoate” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Methyl 2,3-Difluorobenzoate : This compound is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . The specific methods of application and the results of this usage are not provided in the available sources.

  • Methyl 2,3-Difluorobenzoate : This compound is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . The specific methods of application and the results of this usage are not provided in the available sources.

  • Methyl 2,3-Difluorobenzoate : This compound is used in the preparation of tricyclic carboxamides as Hepatitis B core protein modulators . The specific methods of application and the results of this usage are not provided in the available sources.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

methyl 3-amino-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDJUQONBUMMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,5-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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